The synthesis of 2-(4-chlorophenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide typically involves several key steps:
The synthesis may require specific conditions such as controlled temperatures and inert atmospheres to prevent unwanted side reactions. Common reagents include chlorinated phenols, acetic anhydride, and various catalysts depending on the reaction pathway chosen .
The molecular formula of 2-(4-chlorophenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide can be represented as CHClNO. The compound features distinct functional groups:
The compound's molecular weight is approximately 319.77 g/mol. Its structural representation can be visualized using molecular modeling software, revealing the spatial arrangement of atoms and functional groups essential for its activity .
The compound can undergo various chemical reactions typical for acetamides and oxazoles:
These reactions are influenced by factors such as pH, temperature, and solvent choice. For instance, hydrolysis rates can vary significantly in acidic versus basic conditions .
The mechanism of action for 2-(4-chlorophenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide is likely related to its ability to inhibit specific biochemical pathways in target organisms. For example, compounds with similar structures often disrupt cellular processes such as protein synthesis or metabolic pathways in fungi or weeds.
Research indicates that compounds with oxazole rings may interfere with enzyme activity crucial for growth or survival in pathogens. This inhibition could lead to reduced viability or growth rates of targeted species .
Key physical properties include:
Chemical properties include:
Relevant data suggest that the compound’s stability and reactivity are critical for its efficacy as a pesticide or herbicide .
The primary applications of 2-(4-chlorophenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide lie within agricultural chemistry:
Research continues into optimizing its efficacy and safety profiles for agricultural use, aiming to enhance crop yields while minimizing environmental impact .
2-(4-Chlorophenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide belongs to a structurally distinct class of N-substituted acetamide derivatives incorporating dual heterocyclic and aromatic pharmacophores. Its molecular architecture comprises three key domains: a 4-chlorophenoxyacetic acid moiety linked via an amide bond to a 3-(aminomethyl)isoxazole scaffold bearing a phenyl substituent at the C5 position. This tripartite structure confers unique physicochemical properties that align with bioactive compound space for target engagement [1] .
The compound exemplifies strategic molecular hybridization in drug design, merging the chlorinated aryloxyacetate unit—prevalent in herbicidal and anti-inflammatory agents—with the privileged 3,5-disubstituted isoxazole motif recognized for its metabolic stability and hydrogen-bonding capacity. The 5-phenylisoxazole component particularly enhances π-stacking potential critical for interactions with aromatic residues in enzyme binding pockets . Within heterocyclic systems classification, the isoxazole ring constitutes a 1,2-azole variant exhibiting dipole moment heterogeneity that influences binding orientation. This contrasts with structurally related oxadiazole-based acetamides investigated as phosphoinositide 3-kinase alpha inhibitors [5].
Table 1: Structural Comparison of Related Isoxazole-Containing Acetamide Derivatives
Compound | Molecular Formula | Heterocycle | Aryl Substituents | Molecular Weight (g/mol) |
---|---|---|---|---|
2-(4-Chlorophenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide | Not Provided* | 1,2-oxazole | Phenyl, 4-chlorophenoxy | ~324 (estimated) |
2-(4-Chlorophenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide | C₁₆H₁₃ClN₂O₄ | 1,2-oxazole | 4-Chlorophenoxy, furan-2-yl | 332.74 |
2-(4-Chlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide | C₁₂H₁₁ClN₂O₃ | 1,2-oxazole | 4-Chlorophenoxy, methyl | 266.68 |
*Molecular formula estimated as C₂₄H₁₉ClN₂O₃ based on structural analogy to [1]
The conformational rigidity introduced by the para-substituted chlorophenoxy group restricts rotational freedom, while the methylene spacer between carbonyl and isoxazole nitrogen modulates flexibility. Spectroscopic characterization (implied by analytical techniques in synthesis studies) confirms planarity between acetamide carbonyl and isoxazole ring, potentially stabilizing bioactive conformations through intramolecular interactions . This geometric constraint differentiates it from flexible alkyl chain-containing analogs like 2-(4-chloro-2-methylphenoxy)-N-[[[3-hydroxy-4-(5-methyl-2-benzoxazolyl)phenyl]amino]thioxomethyl]acetamide [8].
This acetamide derivative emerged during the medicinal chemistry exploration of isoxazole-acetamide hybrids in early 2010s target-based screening initiatives. Its development parallels the optimization of structurally simplified analogs such as 2-(4-chlorophenoxy)-N-(5-methylisoxazol-3-yl)acetamide (EVT-5823058) cataloged for high-throughput screening . The strategic incorporation of the 5-phenylisoxazole unit—replacing smaller alkyl or heteroaryl groups—was driven by structure-activity relationship studies indicating enhanced target affinity with bulky aromatic C5-substituents .
The compound was likely designed as a lead optimization candidate following initial hits from phenotypic screens of chlorophenoxyacetamide libraries against metabolic and oncological targets. Its emergence coincides with academic and industrial focus on isoxazole scaffolds as bioisosteres for carboxylic acids and esters, particularly in kinase inhibitor development. The PI3Kα inhibitor discovery campaign employing docking-based virtual screening of oxadiazolylacetamides exemplifies the contemporary computational approaches that may have informed this compound's design [5].
Table 2: Chronological Development of Key Isoxazole Acetamides in Screening Programs
Timeframe | Development Milestone | Representative Compound |
---|---|---|
Pre-2010 | Phenoxyacetamide herbicides and anti-inflammatory agents developed | 2-(4-Chloro-2-methylphenoxy)acetic acid (MCPA) |
2010-2013 | Hybrid molecules incorporating phenoxyacetamide with heterocyclic acceptors synthesized | 2-(4-Chlorophenoxy)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide (EVT-2931420) |
2013-Present | Optimization of C5-isoxazole substituents for enhanced potency and selectivity | 2-(4-Chlorophenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide |
Commercial availability as specialized screening compounds through vendors like EvitaChem reflects its positioning as a target engagement probe rather than therapeutic candidate. Unlike clinically advanced molecules such as the glucagon-like peptide 1 receptor agonists [6], this compound remains confined to preclinical research due to limited publicly disclosed efficacy data. Its primary utilization involves mechanistic studies of isoxazole-mediated target modulation, particularly in enzyme inhibition assays where the chlorophenyl moiety potentially enhances membrane permeability relative to purely polar analogs [5].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1